molecular formula C11H11NO B1437141 2,3-Dimethyl-1H-indole-7-carbaldehyde CAS No. 103987-28-6

2,3-Dimethyl-1H-indole-7-carbaldehyde

Cat. No.: B1437141
CAS No.: 103987-28-6
M. Wt: 173.21 g/mol
InChI Key: MGWPJWMJIUZCAW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indole-7-carbaldehyde is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications . The compound this compound features a unique structure with two methyl groups at positions 2 and 3, and an aldehyde group at position 7 of the indole ring.

Mechanism of Action

Indole is a benzopyrrole compound with an aromatic nature due to its 10 π-electrons. It serves as the core structure for various synthetic drug molecules and natural compounds. Researchers have synthesized a variety of indole derivatives with pharmacological potential .

Now, let’s focus on 2,3-Dimethyl-1H-indole-7-carbaldehyde:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde typically involves the functionalization of the indole ring. One common method includes the Friedel-Crafts acylation of 2,3-dimethylindole followed by oxidation to introduce the aldehyde group at position 7 . The reaction conditions often involve the use of Lewis acids such as aluminum chloride and oxidizing agents like chromium trioxide.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products:

Scientific Research Applications

2,3-Dimethyl-1H-indole-7-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-1H-indole-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

2,3-dimethyl-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-8(2)12-11-9(6-13)4-3-5-10(7)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWPJWMJIUZCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=CC=C12)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650794
Record name 2,3-Dimethyl-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103987-28-6
Record name 2,3-Dimethyl-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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